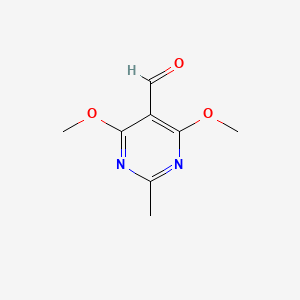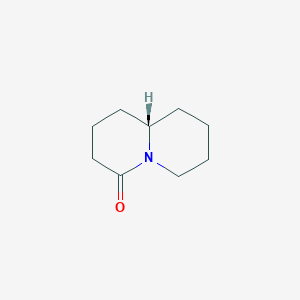
1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone is a chemical compound with the molecular formula C10H13NO. It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in its structure.
Preparation Methods
The synthesis of 1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with acylating agents, followed by cyclization to form the isoindoline core. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process .
In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the isoindoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects. The specific pathways involved depend on the target enzyme or receptor .
Comparison with Similar Compounds
1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone can be compared with other isoindoline derivatives, such as:
N-(Benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3-dione: This compound is a potent inhibitor of protoporphyrinogen oxidase, an enzyme involved in chlorophyll biosynthesis.
Ethyl 2-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This derivative exhibits herbicidal activity and is used in agricultural applications.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in different fields .
Properties
CAS No. |
51254-01-4 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(4,5,6,7-tetrahydroisoindol-2-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h6-7H,2-5H2,1H3 |
InChI Key |
FPCUNDJCAGMMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C2CCCCC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


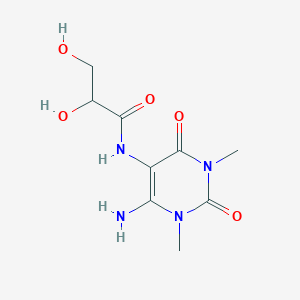


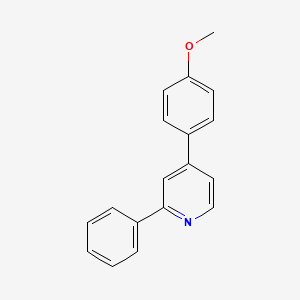




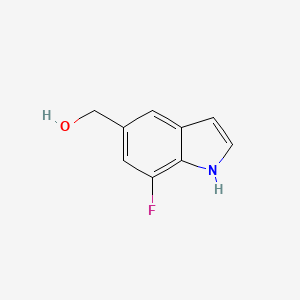
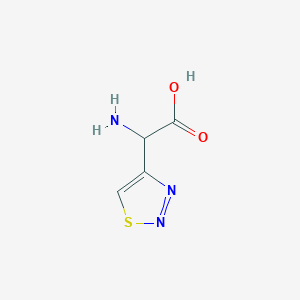

![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)
